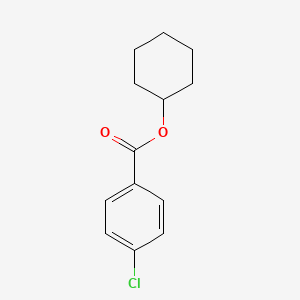

Cyclohexyl 4-chlorobenzoate

Description

Structure

3D Structure

Properties

CAS No. |

58435-20-4 |

|---|---|

Molecular Formula |

C13H15ClO2 |

Molecular Weight |

238.71 g/mol |

IUPAC Name |

cyclohexyl 4-chlorobenzoate |

InChI |

InChI=1S/C13H15ClO2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h6-9,12H,1-5H2 |

InChI Key |

XYZQVOFIZXZLFY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Routes to Cyclohexyl 4 Chlorobenzoate

Established Synthetic Pathways for Cyclohexyl 4-Chlorobenzoate (B1228818)

The synthesis of Cyclohexyl 4-chlorobenzoate is primarily achieved through several well-established methods, predominantly involving esterification reactions and the transformation of precursors derived from 4-chlorobenzoic acid.

Esterification Reactions

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a fundamental and widely employed method for synthesizing this compound. This can be accomplished through direct protocols, catalytic approaches, or with the mediation of specific reagents.

Direct esterification, commonly known as Fischer esterification, involves the reaction of 4-chlorobenzoic acid with cyclohexanol (B46403) in the presence of a strong acid catalyst. patsnap.commasterorganicchemistry.com This reversible reaction requires conditions that drive the equilibrium towards the formation of the ester. patsnap.commasterorganicchemistry.com

Key strategies to enhance the yield of this compound in Fischer esterification include:

Use of Excess Reactant: Employing a large excess of either cyclohexanol or 4-chlorobenzoic acid can shift the equilibrium to favor the product. masterorganicchemistry.com

Removal of Water: The continuous removal of water as it is formed is a crucial technique to drive the reaction to completion. This is often achieved through azeotropic distillation using a Dean-Stark apparatus. patsnap.com

The reaction is typically heated under reflux with a catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com

| Parameter | Condition | Purpose | Reference |

| Reactants | 4-Chlorobenzoic Acid, Cyclohexanol | Formation of this compound | patsnap.com |

| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH) | To protonate the carbonyl group and increase its electrophilicity | masterorganicchemistry.com |

| Temperature | Reflux | To increase the reaction rate | researchgate.net |

| Equilibrium Shift | Use of excess alcohol, Removal of water (e.g., Dean-Stark trap) | To maximize the yield of the ester product | patsnap.commasterorganicchemistry.com |

Ferric(III) chloride (FeCl₃) has been demonstrated as an effective and versatile catalyst for esterification reactions. organic-chemistry.orgepa.gov While specific studies on the synthesis of this compound using FeCl₃ are not abundant, the principles of its catalytic activity in the esterification of other aromatic carboxylic acids and alcohols can be applied. epa.govresearchgate.net Ferric chloride hexahydrate (FeCl₃·6H₂O) is often the preferred form of the catalyst. organic-chemistry.org

The reaction typically proceeds by heating a mixture of the carboxylic acid, the alcohol, and a catalytic amount of ferric chloride in a suitable solvent, often one that allows for the azeotropic removal of water. organic-chemistry.org Mesitylene is a solvent that has proven effective in similar esterification reactions due to its high boiling point. organic-chemistry.org

| Catalyst | Reactants | Typical Conditions | Key Advantages | Reference |

| Ferric(III) Chloride (FeCl₃·6H₂O) | Aromatic Carboxylic Acids, Alcohols | Reflux in a high-boiling solvent (e.g., mesitylene), Azeotropic water removal | Versatile, efficient for a range of substrates | organic-chemistry.orgepa.gov |

Reagent-mediated esterification offers an alternative to acid-catalyzed methods, often proceeding under milder conditions. A notable example is the use of a mixed reagent system of triphenylphosphine (B44618) (PPh₃) and N-chlorobenzotriazole (NCBT). scielo.br This system has been successfully employed for the esterification of various carboxylic acids, including those with electron-withdrawing groups like p-chlorobenzoic acid. researchgate.net

The reaction generally involves the activation of the carboxylic acid by the PPh₃/NCBT reagent, followed by nucleophilic attack of the alcohol. These reactions are typically carried out in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature. scielo.br The efficiency of the reaction can be influenced by the molar ratios of the reagents. scielo.br

| Reagent System | Reactants | Typical Conditions | Key Features | Reference |

| Triphenylphosphine (PPh₃) / N-Chlorobenzotriazole (NCBT) | Carboxylic Acids, Alcohols | Dichloromethane (CH₂Cl₂) solvent, Room temperature | Mild reaction conditions, proceeds at room temperature | scielo.brresearchgate.net |

Precursor Transformations involving 4-Chlorobenzoic Acid

A common and highly effective route to this compound involves the conversion of 4-chlorobenzoic acid into a more reactive precursor, 4-chlorobenzoyl chloride. This acid chloride can then readily react with cyclohexanol to form the desired ester.

The transformation of 4-chlorobenzoic acid to 4-chlorobenzoyl chloride is typically achieved by reacting it with thionyl chloride (SOCl₂). The reaction is generally carried out by heating the mixture, and the excess thionyl chloride can be removed by distillation after the reaction is complete.

The resulting 4-chlorobenzoyl chloride is a highly reactive acylating agent that can be reacted with cyclohexanol, usually in the presence of a base such as pyridine (B92270), to neutralize the hydrochloric acid byproduct and drive the reaction to completion. This method is often high-yielding and avoids the equilibrium limitations of direct esterification.

Novel and Advanced Synthetic Strategies Applicable to Related Esters

While the established methods are robust, research into more efficient, sustainable, and versatile synthetic strategies for esters is ongoing. These novel approaches, while not all yet specifically applied to this compound, represent the forefront of ester synthesis and are applicable to a wide range of related compounds.

Biocatalysis: The use of enzymes, particularly lipases, as catalysts for esterification reactions is a growing area of interest. nih.gov Biocatalytic methods offer several advantages, including high selectivity, mild reaction conditions (often at or near room temperature), and a reduced environmental footprint. nih.govacsgcipr.org Lipases can catalyze the esterification of aromatic acids in organic media, and the choice of enzyme and reaction conditions can influence the reaction's efficiency. mdpi.comresearchgate.net

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. nih.govacs.org The synthesis of esters from carboxylic acids has been successfully demonstrated in flow reactors, often involving the in-line generation of a reactive intermediate followed by reaction with an alcohol. nih.gov This approach can lead to higher yields and shorter reaction times.

Novel Catalytic Systems: The development of new catalytic systems continues to provide more efficient and selective methods for ester synthesis. This includes the use of novel metal-based catalysts and organocatalysts. rsc.orgorganic-chemistry.org For instance, new copper(I)-bis(phosphine) dioxide catalytic systems have been developed for the asymmetric α-arylation of ketones, a transformation that shares mechanistic features with some advanced esterification strategies. acs.org Additionally, palladium-catalyzed hydroarylation of diazo compounds represents a novel approach to α-aryl esters. thieme.de Nickel-catalyzed reductive coupling reactions are also emerging as a powerful tool for the synthesis of aryl-alkyl esters. nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. The synthesis of this compound can be efficiently achieved through a microwave-assisted Fischer esterification. This method involves the reaction of 4-chlorobenzoic acid with cyclohexanol in the presence of an acid catalyst.

Microwave irradiation significantly reduces the reaction time compared to conventional heating methods. ed.govresearchgate.net In a typical procedure, 4-chlorobenzoic acid and a moderate excess of cyclohexanol are mixed with a catalytic amount of a strong acid, such as sulfuric acid. The reaction mixture is then subjected to microwave irradiation in a sealed vessel. The temperature can be precisely controlled, often reaching temperatures above the boiling point of the solvent, which dramatically increases the reaction rate. researchgate.net One study on a similar esterification of a substituted benzoic acid found optimal yields were achieved at 130°C with a total irradiation time of 15 minutes, with the catalyst added at intervals to overcome equilibrium limitations in a closed vessel system. researchgate.net

The use of N-fluorobenzenesulfonimide (NFSi) as a metal-free catalyst under microwave irradiation has also been reported for the direct esterification of various aryl and alkyl carboxylic acids. mdpi.com This method offers advantages such as easy handling, tolerance to air and water, and simplified purification procedures. mdpi.com For the synthesis of this compound, a mixture of 4-chlorobenzoic acid, cyclohexanol, and a catalytic amount of NFSi would be irradiated with microwaves, likely for around 30 minutes at 120°C, based on optimized conditions for similar reactions. mdpi.com

Another microwave-assisted approach involves the use of O-alkylisoureas, which can be derived from cyclohexanol. The reaction of the corresponding O-cyclohexylisourea with 4-chlorobenzoic acid under microwave irradiation can lead to the rapid formation of this compound. This method is known for its speed, with reactions often completing within minutes, and can proceed with high yields without the need for additional catalysts. organic-chemistry.org

Table 1: Comparison of Microwave-Assisted Protocols for Ester Synthesis

| Method | Reactants | Catalyst | Typical Conditions | Advantages |

| Fischer Esterification | 4-Chlorobenzoic acid, Cyclohexanol | H₂SO₄ | 130°C, 15 min, Sealed Vessel | Rapid, High Yield |

| NFSi Catalysis | 4-Chlorobenzoic acid, Cyclohexanol | NFSi | 120°C, 30 min | Metal-free, Simple workup |

| O-Alkylisourea | 4-Chlorobenzoic acid, O-Cyclohexylisourea | None required | Short irradiation time (1-5 min) | Very fast, High yield |

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. These reactions are prized for their high atom economy, step economy, and ability to rapidly generate molecular complexity.

However, for a relatively simple target molecule like this compound, which is the product of a straightforward condensation between two components (4-chlorobenzoic acid and cyclohexanol), a direct MCR approach is not typically employed. The inherent nature of MCRs is to build more complex scaffolds than a simple ester. For instance, well-known MCRs like the Ugi or Passerini reactions involve isocyanides and result in the formation of α-acylamino amides or α-acyloxy carboxamides, respectively, which are structurally far more complex than the target ester.

While it is conceivable to design a complex MCR where an ester formation is a subsequent or side reaction, there are no commonly reported MCRs that directly and efficiently yield a simple ester from a carboxylic acid and an alcohol as the primary transformation. The principles of MCRs are better suited for the convergent synthesis of more elaborate molecules.

Regioselective Synthesis and Derivatization

Regioselectivity refers to the preference for bond-making or bond-breaking in one direction over all other possible directions. This concept is crucial in the synthesis of complex molecules with multiple reactive sites that are chemically similar but spatially distinct.

In the context of synthesizing this compound, the starting material cyclohexanol possesses a single hydroxyl group. Therefore, the acylation reaction with 4-chlorobenzoyl chloride or 4-chlorobenzoic acid can only occur at this position. As there are no other competing hydroxyl groups on the cyclohexane (B81311) ring, the issue of regioselectivity in this specific transformation is not a primary concern.

However, if one were to start with a substituted cyclohexanol derivative containing multiple, non-equivalent hydroxyl groups, such as a cyclohexanediol, then the regioselective acylation to favor one hydroxyl group over the other would become a critical synthetic challenge. In such a scenario, factors like steric hindrance, electronic effects of neighboring substituents, and the choice of catalyst and reaction conditions would be manipulated to achieve the desired regioselective acylation. researchgate.net For the synthesis of the title compound from unsubstituted cyclohexanol, the reaction is inherently selective to the only available reaction site.

O-Acylation Reactions as Synthetic Routes

One of the most direct and classical methods for the synthesis of this compound is the O-acylation of cyclohexanol. This can be achieved using an activated derivative of 4-chlorobenzoic acid, most commonly 4-chlorobenzoyl chloride.

The reaction between an acyl chloride and an alcohol is typically vigorous and exothermic, often proceeding readily at room temperature. libretexts.orgchemguide.co.uk The reaction produces the desired ester and hydrogen chloride gas. libretexts.org

To neutralize the HCl byproduct and catalyze the reaction, a weak base such as pyridine is commonly added. The mechanism involves a nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. Pyridine can act as a nucleophilic catalyst by first reacting with the acyl chloride to form a highly reactive acylpyridinium ion, which is then more readily attacked by the cyclohexanol.

Reaction Scheme: 4-Cl-C₆H₄COCl + C₆H₁₁OH + C₅H₅N → 4-Cl-C₆H₄COOC₆H₁₁ + C₅H₅N·HCl

An alternative to pyridine is the use of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) along with a stoichiometric amount of a less nucleophilic base like triethylamine. DMAP is a hypernucleophilic acylation catalyst that can significantly accelerate the reaction.

The reaction conditions for the O-acylation of cyclohexanol with 4-chlorobenzoyl chloride would typically involve mixing the reactants in an inert solvent like dichloromethane or diethyl ether at room temperature or slightly below, followed by the addition of the base. The reaction progress can be monitored by techniques such as thin-layer chromatography. Upon completion, a simple aqueous workup is usually sufficient to remove the hydrochloride salt and any excess acid, followed by purification of the this compound product, often by distillation or chromatography.

Table 2: Common Reagents for O-Acylation of Cyclohexanol

| Acylating Agent | Base/Catalyst | Typical Solvent | Key Features |

| 4-Chlorobenzoyl chloride | Pyridine | Dichloromethane | Classical and effective method. |

| 4-Chlorobenzoyl chloride | Triethylamine / DMAP (cat.) | Dichloromethane | Highly efficient due to hypernucleophilic catalyst. |

| 4-Chlorobenzoic anhydride | DMAP (cat.) | Tetrahydrofuran | Milder than acyl chloride, byproduct is the carboxylic acid. |

Computational and Theoretical Chemistry of Cyclohexyl 4 Chlorobenzoate and Analogous Esters

Quantum Chemical Modeling Approaches

Quantum chemical modeling utilizes the principles of quantum mechanics to simulate and analyze molecular systems. For organic esters like Cyclohexyl 4-chlorobenzoate (B1228818), these methods can elucidate geometric parameters, electronic distribution, and spectroscopic properties with high accuracy.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. jmcs.org.mxchemrxiv.org DFT methods calculate the total energy of a system based on its electron density rather than the complex many-electron wavefunction.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, making it widely popular for a broad range of applications in organic chemistry. q-chem.com However, standard B3LYP can be deficient in describing medium- to long-range electron correlation, particularly dispersion forces, which can affect the accuracy of calculations for larger molecules and non-covalent interactions. tru.ca

M06-2X (Minnesota, 2006, with 2X Hartree-Fock exchange) is a high-nonlocality hybrid meta-GGA functional. ccu.edu.tw It is specifically parameterized to provide excellent performance for main-group thermochemistry, kinetics, and, crucially, noncovalent interactions where B3LYP might fall short. tru.caccu.edu.twnih.gov The M06 suite of functionals, including M06-2X, is recognized for its improved handling of dispersion forces, making it a suitable choice for studying systems where these interactions are significant. tru.caresearchgate.net For applications involving main-group thermochemistry and noncovalent interactions, the M06-2X functional is often recommended. ccu.edu.tw

| Feature | B3LYP | M06-2X |

|---|---|---|

| Type | Hybrid GGA | Hybrid Meta-GGA |

| Strengths | General-purpose, widely used for geometries and frequencies of organic molecules. | Excellent for main-group thermochemistry, kinetics, and noncovalent interactions. ccu.edu.twnih.gov |

| Weaknesses | Fails to properly describe dispersion forces in larger molecules. tru.ca | Can be more computationally demanding than B3LYP. |

| Recommended Use Case | Initial geometry optimizations for standard organic molecules. | Systems with significant dispersion or hydrogen-bonding interactions, reaction kinetics. nih.govresearchgate.net |

The accuracy of any DFT calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. umich.edu The selection process involves a trade-off between computational cost and the desired level of accuracy. umich.eduscispace.com

Commonly used basis sets include the Pople-style basis sets, such as 6-31G(d,p) , and correlation-consistent basis sets, like cc-pVTZ . The 6-31G(d,p) basis set is a split-valence basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), providing a reasonable level of accuracy for geometry optimizations of many organic molecules. For higher accuracy, especially for energy calculations, larger basis sets like the correlation-consistent series (e.g., cc-pVDZ, cc-pVTZ, cc-pVQZ) are employed. umich.edu These are designed to systematically converge towards the complete basis set limit. Diffuse functions (e.g., in 6-311+G(d,p)) are often added for systems with anions, lone pairs, or excited states to better describe the electron density far from the nucleus. researchgate.net

The process typically involves optimizing the molecular geometry with a moderately sized basis set before performing more computationally intensive calculations, such as frequency or single-point energy calculations, with a larger basis set. umich.eduresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgucsb.eduwpmucdn.com

HOMO (Highest Occupied Molecular Orbital): This orbital is the highest-energy orbital that contains electrons. It acts as an electron donor, and its energy level is related to the ionization potential. libretexts.orgnist.gov

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is devoid of electrons. It can act as an electron acceptor, and its energy is related to the electron affinity. libretexts.orgnist.gov

The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the kinetic stability, chemical reactivity, and electronic excitation of a molecule. schrodinger.comeurjchem.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small energy gap suggests that the molecule is more reactive and can be easily excited. schrodinger.comyoutube.com This energy gap can be correlated with the wavelengths of light a molecule absorbs, as determined by UV-Vis spectroscopy. schrodinger.com

| Parameter | Energy (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.5 | Indicates the energy of the most available electrons for donation. |

| ELUMO | -1.2 | Represents the energy of the lowest available orbital for electron acceptance. |

| Energy Gap (ΔE) | 5.3 | A relatively large gap suggests high kinetic stability. |

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interactions. uba.arwikipedia.org It transforms the calculated molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure elements such as core orbitals, lone pairs, and bonds (donors), as well as empty antibonds (acceptors). wikipedia.orgwisc.edu

This analysis provides a quantitative picture of charge transfer and delocalization effects within the molecule. wikipedia.orgwalisongo.ac.id The stabilization energy, E(2), associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO is calculated. A larger E(2) value indicates a stronger interaction. This is particularly useful for analyzing hyperconjugative and resonance effects that contribute to molecular stability. mdpi.com NBO analysis can also provide detailed information on atomic charges and hybrid orbital compositions. uba.ar

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.orgucsb.edu They are invaluable for identifying the electron-rich and electron-deficient regions of a molecule, which in turn helps predict its reactive behavior. walisongo.ac.idresearchgate.net

The MEP surface is color-coded to represent different potential values. Typically:

Red/Yellow: Regions of negative potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are associated with lone pairs or π-systems. researchgate.net

Blue: Regions of positive potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack and are often found around hydrogen atoms bonded to electronegative atoms. researchgate.net

Green: Regions of neutral or near-zero potential. walisongo.ac.id

For a molecule like Cyclohexyl 4-chlorobenzoate, an MEP map would likely show negative potential around the carbonyl oxygen and the chlorine atom, highlighting these as sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms of the cyclohexyl ring.

Intermolecular Interaction Analysis from a Theoretical Perspective

Understanding intermolecular interactions is crucial for predicting the macroscopic properties of materials, such as their crystal packing, boiling points, and solubility. Theoretical methods allow for the detailed analysis of non-covalent interactions, including hydrogen bonds, halogen bonds, and van der Waals forces.

Computational techniques can quantify the strength and nature of these interactions. For instance, NBO analysis can reveal intermolecular charge transfer corresponding to hydrogen bonding. mdpi.com The non-covalent interaction (NCI) plot is another powerful visualization tool that identifies and characterizes weak interactions in real space. It distinguishes between strong attractive interactions (like hydrogen bonds), weak attractive interactions (like van der Waals forces), and repulsive steric clashes. mdpi.com Functionals like M06-2X are particularly well-suited for studying these interactions due to their better handling of dispersion energy. tru.ca Analyzing the dimers or clusters of this compound can reveal the preferred modes of interaction, such as π-stacking between the aromatic rings or hydrogen bonding involving the ester group, which dictate its condensed-phase structure.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure of molecules and their interactions with other molecules, which in turn governs their physical properties and biological activity. mhmedical.com NCI analysis is a computational method that allows for the identification and visualization of these weak interactions in real space, based on the electron density (ρ) and its derivatives. nih.govnih.gov This approach provides a detailed picture of van der Waals interactions, hydrogen bonds, and steric repulsion. nih.gov

For this compound, a variety of non-covalent interactions are expected to play a significant role in its conformational preferences and potential interactions with other molecules. These can be qualitatively analyzed and visualized using NCI plots, where different types of interactions are represented by colored isosurfaces. nih.gov

Key Non-Covalent Interactions in this compound:

Hydrogen Bonds: Although this compound does not possess strong hydrogen bond donors, the oxygen atoms of the ester group can act as hydrogen bond acceptors. Weak C-H···O hydrogen bonds may form intramolecularly or intermolecularly.

Halogen Bonds: The chlorine atom on the benzoate (B1203000) ring can participate in halogen bonding, a specific type of σ-hole interaction where the chlorine atom acts as an electrophilic species.

π-Stacking: The electron-rich aromatic ring can interact with other π-systems through π-stacking interactions.

Steric Repulsion: Steric clashes between the bulky cyclohexyl group and the planar benzoate ring can influence the molecule's conformation.

The strength and nature of these interactions can be characterized by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix and the electron density (ρ) itself. nih.gov

| Interaction Type | Sign of λ₂ | Electron Density (ρ) | Visualization Color |

| Attractive (e.g., Hydrogen Bond) | Negative | Low | Blue |

| Van der Waals | Near Zero | Very Low | Green |

| Repulsive (e.g., Steric Clash) | Positive | Low | Red |

This interactive table summarizes the characterization of non-covalent interactions based on NCI analysis.

Theoretical Description of σ-Hole Interactions

A σ-hole is a region of positive electrostatic potential located on an atom along the extension of a covalent bond. nih.govrsc.orgnih.gov This phenomenon arises from the anisotropic distribution of electron density around a covalently bonded atom. mdpi.com For halogen atoms like the chlorine in this compound, the electron density is drawn towards the more electronegative atom and towards the C-Cl bond, creating a region of lower electron density and consequently positive electrostatic potential on the side of the chlorine atom opposite to the covalent bond. nih.gov

This positive σ-hole allows the halogen atom to act as a Lewis acid and interact favorably with negative sites such as lone pairs or π-electrons, an interaction known as halogen bonding. nih.govrsc.org The strength of the σ-hole, and thus the halogen bond, is influenced by the electron-withdrawing power of the rest of the molecule. mdpi.com In this compound, the electron-withdrawing nature of the benzoate group enhances the positive character of the σ-hole on the chlorine atom.

The key features of σ-hole interactions are summarized in the table below:

| Feature | Description |

| Nature | An attractive, non-covalent interaction. rsc.org |

| Origin | Anisotropic distribution of electron density leading to a region of positive electrostatic potential (the σ-hole). mdpi.comwikipedia.org |

| Directionality | Highly directional, with the strongest interaction occurring when the σ-hole donor, the halogen atom, and the σ-hole acceptor are collinear. wikipedia.org |

| Strength | Can be comparable in strength to conventional hydrogen bonds and are influenced by the polarizability of the interacting atoms. rsc.org |

This interactive table outlines the fundamental characteristics of σ-hole interactions.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions by modeling their reaction pathways. nih.gov This involves identifying the reactants, products, any intermediates, and, crucially, the transition states that connect them. acs.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path of a reaction. mit.edunih.gov The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which is a key determinant of the reaction rate. mit.edu

For esters like this compound, computational methods can be used to study various reactions, such as hydrolysis, transesterification, and thermal decomposition. researchgate.netpku.edu.cn Quantum mechanical methods, such as Density Functional Theory (DFT) and coupled-cluster theory, are employed to accurately calculate the structures and energies of the stationary points along the reaction coordinate. nih.gov

The process of computationally modeling a reaction pathway typically involves:

Optimizing the geometries of the reactants and products.

Proposing an initial guess for the transition state structure.

Performing a transition state search using algorithms like the synchronous transit-guided quasi-Newton (STQN) method. acs.org

Verifying the located transition state by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

Calculating the intrinsic reaction coordinate (IRC) to confirm that the transition state connects the desired reactants and products. acs.org

| Reaction Type | Reactants | Products | Expected Relative Barrier Height |

| Acid-Catalyzed Hydrolysis | Ester + H₃O⁺ | Carboxylic Acid + Alcohol + H⁺ | Moderate |

| Base-Catalyzed Hydrolysis | Ester + OH⁻ | Carboxylate + Alcohol | Low |

| Thermal Decomposition | Ester | Alkene + Carboxylic Acid | High |

This interactive table presents hypothetical relative reaction barriers for common reactions of esters, which can be computationally determined.

Solvent Effects Modeling in Computational Studies (e.g., Implicit Solvation Models like SMD)

Most chemical reactions occur in solution, and the solvent can have a significant impact on reaction rates and equilibria. Computational studies must account for these solvent effects to provide realistic predictions. Solvation models are broadly classified as explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium. mdpi.com

The Solvation Model based on Density (SMD) is a widely used universal implicit solvation model. scielo.bracs.org In the SMD model, the solute is placed in a cavity within a continuous dielectric medium that represents the solvent. The free energy of solvation is calculated as the sum of two main components:

Bulk-electrostatic contribution: This term accounts for the electrostatic interactions between the solute's charge distribution and the dielectric medium. It is often calculated using a Polarizable Continuum Model (PCM). acs.org

Cavity-dispersion-solvent-structure (CDS) contribution: This term accounts for the non-electrostatic effects, including the energy required to create the solute cavity in the solvent, dispersion interactions between the solute and solvent, and changes in the solvent structure. q-chem.com

The SMD model is parameterized for a wide range of solvents, requiring only a few solvent descriptors like the dielectric constant, refractive index, and surface tension. q-chem.com It has shown good performance in predicting solvation free energies for neutral molecules in various solvents. scielo.brnih.gov

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Surface Tension (γ) |

| Water | 78.39 | 1.333 | 72.8 |

| Methanol | 32.63 | 1.329 | 22.6 |

| Acetonitrile | 37.50 | 1.344 | 29.3 |

| Dimethyl Sulfoxide (DMSO) | 46.70 | 1.479 | 43.5 |

This interactive table shows key solvent descriptors used in the SMD model for some common solvents.

Prediction of Key Molecular Descriptors for Structure-Reactivity Relationships

Molecular descriptors are numerical values that characterize the structure and properties of a molecule. semanticscholar.org They are fundamental to the development of Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR), which are mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.govnih.gov

For this compound and analogous esters, a variety of molecular descriptors can be calculated computationally to predict their reactivity. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. Examples include atomic partial charges, dipole moment, HOMO/LUMO energies, and the electrophilicity index. researchgate.net These are critical for understanding reactions involving nucleophilic or electrophilic attack.

Steric/Topological Descriptors: These relate to the size, shape, and connectivity of the molecule. Examples include molecular weight, molecular volume, surface area, and topological indices. koreascience.kr These are important for understanding how the size and shape of the ester affect its accessibility for reaction.

Thermodynamic Descriptors: These describe the thermodynamic properties of the molecule, such as the heat of formation and free energy.

Lipophilicity Descriptors: The logarithm of the partition coefficient (logP) is a key descriptor for understanding the solubility and transport properties of a molecule, which can influence its reactivity in different phases. nih.gov

| Descriptor Category | Example Descriptor | Relevance to Reactivity |

| Electronic | Electrophilicity Index (ω) | Measures the ability of the molecule to accept electrons; higher values suggest greater reactivity towards nucleophiles. researchgate.net |

| Electronic | Partial Charge on Carbonyl Carbon | A more positive charge indicates a more electrophilic center, susceptible to nucleophilic attack. |

| Steric | Molecular Volume | Larger volume may lead to steric hindrance, slowing down reactions. nih.gov |

| Lipophilicity | ClogP | Influences the partitioning of the molecule between different solvent phases, affecting reaction conditions and rates. nih.gov |

This interactive table lists key molecular descriptors and their importance in predicting the reactivity of esters.

Spectroscopic Characterization in Research of Cyclohexyl 4 Chlorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, researchers can map out the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. In the ¹H NMR spectrum of Cyclohexyl 4-chlorobenzoate (B1228818), distinct signals corresponding to the aromatic protons of the 4-chlorobenzoate group and the aliphatic protons of the cyclohexyl ring are observed.

The aromatic region typically displays two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the carbonyl group are deshielded and appear at a higher chemical shift compared to the protons meta to the carbonyl group. The protons of the cyclohexyl group produce a series of multiplets in the upfield region of the spectrum. The proton attached to the oxygen-bearing carbon (CH-O) is the most deshielded of the cyclohexyl protons and appears as a distinct multiplet. rsc.org

¹H NMR Spectroscopic Data for Cyclohexyl 4-chlorobenzoate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.98 | d | 8.8 | 2H, Aromatic (ortho to C=O) |

| 7.40 | d | 8.8 | 2H, Aromatic (meta to C=O) |

| 4.97-4.91 | m | - | 1H, Cyclohexyl (CH-O) |

| 1.91-1.88 | m | - | 2H, Cyclohexyl |

| 1.78-1.75 | m | - | 2H, Cyclohexyl |

| 1.62-1.53 | m | - | 3H, Cyclohexyl |

| 1.42-1.33 | m | - | 3H, Cyclohexyl |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. The spectrum of this compound shows distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the cyclohexyl ring. rsc.org

The carbonyl carbon of the ester group is highly deshielded and appears at the lowest field. The aromatic carbons show four distinct signals, corresponding to the two protonated carbons and the two quaternary carbons (one bearing the chloro substituent and the other attached to the ester group). The six carbons of the cyclohexyl ring give rise to several signals in the aliphatic region of the spectrum. rsc.org

¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 165.4 | C=O (Ester) |

| 139.1 | Aromatic (C-Cl) |

| 131.1 | Aromatic (CH, ortho to C=O) |

| 128.9 | Aromatic (C-C=O) |

| 128.6 | Aromatic (CH, meta to C=O) |

| 73.2 | Cyclohexyl (CH-O) |

| 31.6 | Cyclohexyl (CH₂) |

| 25.4 | Cyclohexyl (CH₂) |

| 23.6 | Cyclohexyl (CH₂) |

Advanced NMR Techniques for Structural Elucidation

While ¹H and ¹³C NMR provide fundamental structural information, advanced NMR techniques can offer deeper insights into molecular connectivity and spatial relationships. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for the complete structural assignment of complex molecules.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the neighboring protons within the cyclohexyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It is instrumental in definitively assigning the protonated carbons in both the aromatic and aliphatic regions of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, a correlation between the cyclohexyl CH-O proton and the ester carbonyl carbon would confirm the ester linkage.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that results in significant fragmentation of the analyte molecule. The resulting mass spectrum provides a unique fragmentation pattern that can be used as a molecular fingerprint.

For this compound, the molecular ion peak (M⁺) would be expected, although it may be of low intensity. A key fragmentation pathway would be the formation of the 4-chlorobenzoyl cation, which would give a prominent peak at m/z 139 (for ³⁵Cl) and 141 (for ³⁷Cl) in an approximate 3:1 ratio, characteristic of the isotopic abundance of chlorine. Another significant fragmentation would be the loss of the cyclohexyl group, leading to the 4-chlorobenzoate radical cation. The cyclohexyl cation at m/z 83 is also an expected fragment.

Predicted Key EI-MS Fragments for this compound

| m/z | Ion Structure |

| 238/240 | [M]⁺ (Molecular Ion) |

| 139/141 | [ClC₆H₄CO]⁺ (4-Chlorobenzoyl cation) |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. This is a crucial step in confirming the molecular formula of a newly synthesized compound or identifying an unknown substance. massbank.eu

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected to correspond to the vibrations of its key structural components.

Based on the known spectral data of similar compounds, the IR spectrum of this compound would likely exhibit the following significant peaks:

C=O Stretching: A strong absorption band characteristic of the ester carbonyl group, typically appearing in the region of 1720-1740 cm⁻¹.

C-O Stretching: Absorptions corresponding to the stretching vibrations of the C-O single bonds of the ester group, usually found in the 1100-1300 cm⁻¹ range.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region, indicative of the carbon-carbon double bonds within the benzene ring.

C-H Stretching: Absorptions from the C-H bonds of the cyclohexyl ring and the aromatic ring, typically observed around 2850-3000 cm⁻¹.

C-Cl Stretching: A band in the fingerprint region, generally between 600-800 cm⁻¹, corresponding to the carbon-chlorine bond.

Without published experimental data, a precise data table for this compound cannot be constructed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores, such as aromatic rings. The 4-chlorobenzoyl moiety in this compound is expected to be the primary chromophore responsible for its UV absorption.

The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, would be anticipated to show absorption maxima characteristic of the electronic transitions within the substituted benzene ring. These transitions are typically the π → π* transitions. The presence of the chlorine atom and the ester group as substituents on the benzene ring would influence the wavelength and intensity of these absorptions.

For comparison, related compounds like 4-chlorobenzoic acid exhibit strong absorption in the UV region. However, specific values for the molar absorptivity (ε) and the wavelength of maximum absorption (λmax) for this compound are not documented in readily available scientific literature. Consequently, a data table for its UV-Vis spectroscopic properties cannot be accurately generated.

Crystallographic Studies of Cyclohexyl 4 Chlorobenzoate and Analogs

Analysis of Supramolecular Interactions in Crystal Packing

The way molecules pack in a crystal is governed by a variety of non-covalent interactions. These interactions, although weaker than covalent bonds, are directional and play a critical role in the final crystal architecture.

Hydrogen Bonding Networks

In the case of Cyclohexyl 4-chlorobenzoate (B1228818), weak C-H···O hydrogen bonds would be anticipated, where hydrogen atoms of the cyclohexyl ring or the benzene (B151609) ring interact with the oxygen atoms of the ester group. The presence and geometry of these interactions would be key factors in the supramolecular assembly.

Halogen Bonding and Halogen-π Interactions

The chlorine atom on the benzoate (B1203000) ring introduces the possibility of halogen bonding, an attractive interaction between an electrophilic region on the halogen and a nucleophilic site. A potential Cl···π interaction, where the chlorine atom interacts with the electron-rich π-system of an adjacent benzene ring, could also be a significant factor in the crystal packing.

π-π Stacking Interactions

The aromatic rings of the 4-chlorobenzoate groups could engage in π-π stacking interactions, further stabilizing the crystal structure. The geometry of these interactions, whether face-to-face or offset, would be determined by the electronic and steric properties of the molecule.

Polymorphism and Solid-State Crystal Engineering

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. A crystallographic study of Cyclohexyl 4-chlorobenzoate could potentially reveal the existence of multiple polymorphs, each with a unique arrangement of molecules. Understanding the factors that control the formation of different polymorphs is a central goal of crystal engineering.

Utilization of Crystallographic Databases (e.g., Cambridge Structural Database, Crystallography Open Database)

For comparative analysis, the crystallographic data of several analogs of this compound have been retrieved from published literature and are detailed below. These analogs provide insight into how modifications to the ester group influence the crystal packing and molecular geometry.

Detailed research findings for selected analogs, including 4-chlorophenyl 4-chlorobenzoate and 4-methylphenyl 4-chlorobenzoate, have been published and their crystallographic data are accessible. researchgate.netnih.gov These studies provide a basis for understanding the structural chemistry of this class of compounds.

Below are interactive data tables summarizing the available crystallographic data for this compound and its analogs.

Table 1: Crystallographic Data for this compound and Analogs

| Compound Name | CSD/COD ID | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |

|---|---|---|---|---|---|---|---|---|---|---|---|---|

| This compound | CCDC 2439985 | C₁₃H₁₅ClO₂ | --- | --- | --- | --- | --- | --- | --- | --- | --- | --- |

| 4-Chlorophenyl 4-chlorobenzoate | --- | C₁₃H₈Cl₂O₂ | Monoclinic | P2₁/n | 15.370(2) | 3.9528(4) | 19.465(2) | 90 | 91.804(9) | 90 | 1182.0(2) | 4 |

Data for CCDC 2439985 is not publicly available in detail, hence the empty fields.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Chlorophenyl 4-chlorobenzoate |

| 4-Methylphenyl 4-chlorobenzoate |

| Methyl 4-chlorobenzoate |

| Ethyl 4-chlorobenzoate |

| Propyl 4-chlorobenzoate |

| Isopropyl 4-chlorobenzoate |

Environmental Fate and Biodegradation of Chlorobenzoates

Microbial Degradation Pathways of 4-Chlorobenzoate (B1228818) as a Model Compound

Microorganisms have evolved diverse and sophisticated pathways to break down persistent chlorinated aromatic compounds like 4-chlorobenzoate. nih.gov This compound is a significant intermediate in the biodegradation of more complex pollutants such as polychlorinated biphenyls (PCBs) and certain herbicides. nih.gov Bacteria, in particular, have demonstrated the ability to utilize 4-CBA as their sole source of carbon and energy. nih.govoup.com The initial step in these pathways is typically the removal of the chlorine atom, a process known as dehalogenation, which is followed by the cleavage of the aromatic ring. oup.comnih.gov

Role of Catabolic Enzymes and Dehalogenases (e.g., 4-chlorobenzoate dehalogenase)

The microbial breakdown of 4-CBA is a multi-step process orchestrated by a series of specific catabolic enzymes. The dehalogenation step is paramount and can occur through several mechanisms, including hydrolytic, oxygenolytic, and reductive dehalogenation. nih.gov

In many aerobic bacteria, such as Pseudomonas sp. CBS3 and Arthrobacter sp., the degradation begins with a hydrolytic dehalogenation. nih.govoup.com This reaction is catalyzed by the enzyme 4-chlorobenzoate dehalogenase (also called 4-chlorobenzoate chlorohydrolase), which replaces the chlorine atom with a hydroxyl group from a water molecule, yielding 4-hydroxybenzoate (B8730719) and a chloride ion. nih.govwikipedia.org

Another well-studied hydrolytic dehalogenation pathway involves a coenzyme A (CoA)-activation-type mechanism. nih.gov This pathway consists of three key enzymatic steps:

4-chlorobenzoate-CoA ligase activates 4-CBA by attaching coenzyme A to form a thioester, 4-chlorobenzoyl-CoA. nih.govacs.orgnih.gov

4-chlorobenzoyl-CoA dehalogenase then catalyzes the hydrolytic removal of the chlorine atom from the activated substrate, producing 4-hydroxybenzoyl-CoA. nih.govacs.org This enzyme employs an active site carboxylate to displace the chloride ion, forming an arylated enzyme intermediate which is subsequently hydrolyzed. acs.org

4-hydroxybenzoyl-CoA thioesterase hydrolyzes the CoA thioester, releasing 4-hydroxybenzoate and freeing the coenzyme A. nih.govacs.org

Once dehalogenation occurs, subsequent enzymes are responsible for breaking down the aromatic ring. In many pathways, 4-hydroxybenzoate 3-hydroxylase converts 4-hydroxybenzoate to protocatechuate. oup.comnih.gov The protocatechuate is then cleaved by dioxygenase enzymes, such as protocatechuate 3,4-dioxygenase or protocatechuate 4,5-dioxygenase , which incorporate molecular oxygen to break the aromatic ring, initiating the β-ketoadipate pathway. oup.comnih.govoup.com

Identification of Metabolic Intermediates and Final Degradation Products

The specific metabolic intermediates and final products of 4-CBA degradation depend on the microbial species and the enzymatic pathway employed.

In the common hydrolytic dehalogenation pathway observed in organisms like Arthrobacter sp. and Cupriavidus sp. strain SK-3, the degradation proceeds through a well-defined sequence:

4-Chlorobenzoate is the starting substrate.

4-Hydroxybenzoate is the first major intermediate, formed by the action of 4-chlorobenzoate dehalogenase. nih.govnih.govasm.orgsigmaaldrich.com

Protocatechuate (3,4-dihydroxybenzoate) is the next key intermediate, produced by the hydroxylation of 4-hydroxybenzoate. nih.govnih.govoup.com

The aromatic ring of protocatechuate is then cleaved, leading to aliphatic intermediates such as β-ketoadipate , which are funneled into central metabolic pathways like the Krebs cycle for complete mineralization to carbon dioxide and water. oup.comnih.gov

Alternatively, some bacteria like Pseudomonas cepacia P166 utilize a pathway where 4-CBA is first converted to 4-chlorocatechol . nih.gov This intermediate is then mineralized via a meta-cleavage pathway, which involves the following identified metabolites:

5-Chloro-2-hydroxymuconic semialdehyde

5-Chloro-2-hydroxymuconate

5-Chloro-2-oxopent-4-enoate

5-Chloro-4-hydroxy-2-oxopentanoate

Chloroacetate nih.gov

Under anaerobic conditions, the primary mechanism is reductive dechlorination, where the chlorine atom is replaced by a hydrogen atom. For instance, Desulfomonile tiedjei can reductively dechlorinate 3-chlorobenzoate (B1228886) to benzoate (B1203000). researchgate.net While this specific example is for a different isomer, it illustrates the principle that under anoxia, halogenated benzoates are converted to their non-halogenated parent compound, which is then degraded further by other members of the microbial community. researchgate.netnih.gov

Environmental Factors Influencing Biodegradation Efficiency

The rate and extent of chlorobenzoate biodegradation in the environment are not solely dependent on the presence of capable microorganisms. A range of physicochemical factors can significantly influence microbial activity and the efficiency of degradation pathways.

Influence of pH and Temperature

The pH and temperature of the environment are critical parameters that directly affect enzyme activity and microbial growth. Different microorganisms exhibit different optimal conditions for the degradation of chlorobenzoates.

| Organism / Consortium | Substrate | Optimal pH | Optimal Temperature (°C) | Reference |

| Arthrobacter sp. (Dehalogenase Activity) | 4-Chlorobenzoate | 6.8 | 20 | nih.gov, asm.org |

| Lysinibacillus macrolides DSM54T | 4-Chlorobenzoate | 5.25 | 32.75 | researchgate.net |

| Aeromonas hydrophila | 2-Chlorobenzoic acid | 7.0 | 25 | jbarbiomed.com |

| General Range for CBAs | Chlorobenzoates | 5.0 - 9.0 | 25 - 35 | researchgate.net, nih.gov |

Studies have shown that dehalogenase activity in Arthrobacter sp. is optimal at a pH of 6.8 and a temperature of 20°C. nih.govasm.org Research on Lysinibacillus macrolides DSM54T found the best conditions for 100% removal of 4-CBA to be a pH of 5.25 and a temperature of 32.75°C. researchgate.net Generally, a temperature range of 25-35°C is considered suitable for achieving maximum removal of chlorobenzoic acids by various bacteria. researchgate.net Degradation can still occur, albeit more slowly, at lower temperatures, as facultative psychrophiles capable of degrading chlorobenzoates have been identified in contaminated streams. fao.org

Impact of Bioavailability and Nutrient Supply

The bioavailability of a contaminant refers to its accessibility to microorganisms for degradation. researchgate.net For compounds like chlorobenzoates in soil and sediment, factors such as sorption to organic matter and clay particles can reduce their concentration in the aqueous phase, thereby limiting their availability to microbial cells. The rate of degradation is often linked to the concentration of the substrate that is accessible to the microbes.

Nutrient supply is another crucial factor. Biodegradation is a biological process that requires essential nutrients, particularly nitrogen and phosphorus, for microbial growth and maintenance. In many natural environments, these nutrients can be limiting. For example, studies in the Niagara River watershed revealed that phosphorus limitations in all tested streams restricted the in situ microbial degradation potential for chlorobenzoates. fao.org The addition of these limiting nutrients can often stimulate and enhance the rate of biodegradation. Furthermore, the presence of an additional, more easily degradable carbon source can sometimes enhance the breakdown of a recalcitrant compound in a process known as cometabolism. researchgate.net

Effects of Oxygen Availability on Degradation Pathways

The presence or absence of molecular oxygen is a master variable that determines which microbial degradation pathways are active. nih.govcore.ac.uk

Aerobic Conditions: In the presence of oxygen, bacteria employ oxygenase enzymes to hydroxylate and cleave the aromatic ring. nih.gov As described previously, 4-CBA is typically degraded via hydrolytic dehalogenation followed by ring cleavage through the ortho or meta pathways. nih.govnih.gov These aerobic processes are generally faster and lead to the complete mineralization of the compound to carbon dioxide, water, and chloride ions.

Anaerobic Conditions: In anoxic or anaerobic environments, such as deep sediments, waterlogged soils, and parts of wastewater treatment systems, a different set of microbial processes occurs. core.ac.uk The primary mechanism for dehalogenation is reductive dechlorination, where the chlorinated compound serves as an electron acceptor. nih.govresearchgate.net This process removes chlorine atoms and replaces them with hydrogen. While this detoxifies the molecule by removing the halogen, the resulting benzoate is often not fully mineralized by the same organism but is instead degraded by a consortium of different anaerobic bacteria (e.g., fermenting, sulfate-reducing, or methanogenic bacteria). nih.gov The anaerobic degradation of 3-chlorobenzoate by the photoheterotroph Rhodopseudomonas palustris DCP3 was found to be tolerant of oxygen only up to a concentration of 3 μM, above which the degradation was inhibited. nih.gov

Environmental Persistence and Molecular Transformation Mechanisms

The persistence of chlorobenzoates is highly dependent on environmental conditions and the presence of competent microbial communities. arizona.eduup.pt The degradation of these compounds can occur through both abiotic and biotic pathways, with microbial transformation being the primary mechanism for their removal from the environment. nih.govarizona.edu

Biotic Transformation Mechanisms

Microorganisms have evolved diverse strategies to break down chlorobenzoates, which can serve as a sole source of carbon and energy for various bacterial strains. arizona.edu The initial and most critical step in the biodegradation of these compounds is the cleavage of the stable carbon-halogen bond. nih.gov This dehalogenation can occur under both aerobic and anaerobic conditions, following distinct molecular pathways.

Aerobic Degradation:

Under aerobic conditions, bacteria employ two primary strategies to remove the chlorine substituent from the aromatic ring:

Hydrolytic Dehalogenation: This is a common pathway for the degradation of 4-chlorobenzoate. nih.govnih.gov In this mechanism, the chlorine atom is replaced by a hydroxyl group derived from a water molecule, not molecular oxygen. nih.govresearchgate.net This reaction is catalyzed by a dehalogenase. For example, various bacterial strains, including Acinetobacter sp. and Cupriavidus sp., can convert 4-CBA to 4-hydroxybenzoic acid (4-HBA). nih.govnih.govsigmaaldrich.com This initial conversion is often a CoA-activation-dependent process, where 4-CBA is first converted to 4-chlorobenzoyl-CoA (4CBA-CoA), which then serves as the substrate for the dehalogenase. nih.govasm.orgacs.org The resulting 4-HBA is a readily degradable intermediate that can be further metabolized, often via protocatechuic acid and the β-ketoadipate pathway, leading to complete mineralization. nih.gov

Dioxygenase Attack: In this pathway, dioxygenase enzymes incorporate both atoms of an oxygen molecule into the aromatic ring, leading to the formation of (chloro)catechols. wur.nl This mechanism is more common for other isomers like 2-chloro- and 3-chlorobenzoate. The resulting chlorocatechols are intermediates that are subsequently degraded through ring cleavage pathways. mdpi.com

Anaerobic Degradation:

In the absence of oxygen, the primary mechanism for the breakdown of chlorobenzoates is reductive dechlorination. nih.govarizona.edu

Reductive Dechlorination: In this process, the chlorine atom on the aromatic ring is replaced by a hydrogen atom. nih.gov This reaction is significant in anaerobic environments like sediments and contaminated aquifers. arizona.edu Certain anaerobic bacteria can use chlorobenzoates as electron acceptors in a process known as dehalorespiration, coupling the dechlorination to energy production (ATP synthesis) and growth. nih.govoup.com For instance, Desulfomonile tiedjei is known to catalyze the reductive dechlorination of 3-chlorobenzoate to benzoate, which is then mineralized by other members of the microbial consortium. arizona.eduresearchgate.net Thermophilic microorganisms have also been shown to dehalogenate 3-chlorobenzoate at high temperatures (75°C). nih.gov

The development and activity of specific degrader populations are site-specific and depend on the particular chlorobenzoate isomer present. nih.gov For example, studies have shown that 2-CB, 3-CB, and 4-CB are degraded by different bacterial populations in pristine soils. nih.gov

Table 1: Examples of Microbial Transformation of Chlorobenzoates.

Factors Influencing Persistence

Several environmental factors can influence the rate and extent of chlorobenzoate degradation, thereby affecting their persistence.

Table 2: Key Factors Affecting the Environmental Persistence of Chlorobenzoates.

Advanced Research Directions and Emerging Applications

Development of Chiral Derivatives and Enantioseparation Methodologies

The separation of enantiomers, or chiral separation, is a critical process in the pharmaceutical and fine chemical industries, as different enantiomers of a chiral drug can exhibit varied biological activities. nih.gov The development of effective chiral selectors and stationary phases for techniques like high-performance liquid chromatography (HPLC) is a key area of research. nih.gov

The structure of cyclohexyl 4-chlorobenzoate (B1228818) offers a promising scaffold for the design of new chiral selectors. Research on other molecular systems has demonstrated that the combination of a cyclohexyl group and a chlorophenyl group within a single molecule can lead to powerful chiral recognition and enantioseparation abilities. nih.gov This suggests that by introducing chirality into the cyclohexyl 4-chlorobenzoate molecule, for instance by modifying the cyclohexyl ring with chiral substituents or by synthesizing it from chiral cyclohexanol (B46403), novel chiral derivatives can be created.

These derivatives could then be immobilized onto a solid support, such as silica (B1680970) gel, to create chiral stationary phases (CSPs) for HPLC. The enantioseparation mechanism would rely on the formation of transient diastereomeric complexes between the chiral selector (the this compound derivative) and the enantiomers of the analyte. mdpi.com The distinct spatial arrangement and intermolecular interactions, such as hydrogen bonding, π-π stacking, and steric hindrance, would result in different retention times for each enantiomer, allowing for their separation.

Table 1: Potential Enantioseparation Methodologies

| Methodology | Description | Potential Role of this compound Derivatives |

|---|---|---|

| Chiral Stationary Phase (CSP) HPLC | Utilizes a column packed with a chiral material that interacts differently with each enantiomer of a racemic mixture. nih.gov | Chiral derivatives could be covalently bonded to a support (e.g., silica) to act as the chiral selector in the stationary phase. |

| Chiral Derivatization | A racemic mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers, which can be separated by standard chromatography. nih.gov | Chiral variants of the 4-chlorobenzoyl moiety could be used as derivatizing agents for racemic alcohols or amines. |

| Capillary Electrophoresis (CE) | Separation is achieved in a capillary based on differences in electrophoretic mobility, often with a chiral selector added to the buffer. nih.gov | Water-soluble chiral derivatives could be employed as chiral additives in the background electrolyte to resolve enantiomers. |

Functional Material Design and Supramolecular Chemistry Applications

Supramolecular chemistry focuses on creating complex, functional systems through the self-assembly of molecules via non-covalent interactions. researchgate.netaceec.ac.in These interactions, including hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions, govern the organization of molecules into higher-order structures. researchgate.netaceec.ac.in this compound is an excellent candidate for designing new functional materials due to the variety of non-covalent interactions it can participate in.

The key structural features for supramolecular assembly include:

The 4-Chlorophenyl Ring: The aromatic ring can engage in π-π stacking interactions, while the chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction.

The Ester Group: The carbonyl oxygen atom can act as a hydrogen bond acceptor.

The Cyclohexyl Ring: This bulky, non-polar group can drive assembly through hydrophobic interactions and van der Waals forces.

This combination of interactions could allow this compound and its derivatives to self-assemble into various ordered structures, such as liquid crystals, organogels, or porous crystalline frameworks. nih.gov For instance, the interplay between the flat, aromatic part and the flexible, aliphatic part could lead to the formation of liquid crystalline phases with unique optical properties. Furthermore, these molecules could act as ligands that coordinate with metal ions to form metal-organic frameworks (MOFs) or coordination polymers, creating materials with potential applications in gas storage, separation, or catalysis. nih.gov

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.orgsemanticscholar.org The synthesis of esters like this compound is traditionally achieved through Fischer esterification, which often uses strong mineral acids as catalysts and requires high temperatures and long reaction times, generating significant waste.

Modern research focuses on developing greener synthetic routes. Key strategies applicable to the synthesis of this compound include:

Heterogeneous Catalysis: Replacing homogeneous acid catalysts (like sulfuric acid) with solid acid catalysts (e.g., zeolites, ion-exchange resins) simplifies catalyst recovery and reuse, minimizing toxic waste. beilstein-journals.org

Alternative Activation Methods: The use of non-traditional energy sources such as microwave irradiation or ultrasound can dramatically reduce reaction times and energy consumption compared to conventional heating. semanticscholar.orgrsc.org

Solvent-Free Conditions: Performing the reaction without a solvent (or in a green solvent like an ionic liquid) reduces volatile organic compound (VOC) emissions and simplifies product purification. semanticscholar.orgjcchems.com

Table 2: Comparison of Synthetic Approaches

| Feature | Conventional Method (Fischer Esterification) | Green Chemistry Approach |

|---|---|---|

| Catalyst | Homogeneous mineral acid (e.g., H₂SO₄) | Heterogeneous solid acid (e.g., Amberlyst-15) or enzyme (lipase) |

| Solvent | Often a high-boiling organic solvent (e.g., Toluene) | Solvent-free or green solvent (e.g., ionic liquid) |

| Energy Input | Conventional heating for extended periods | Microwave or ultrasonic irradiation for shorter periods |

| Work-up | Neutralization of acid, extraction, generating aqueous waste | Simple filtration to recover catalyst, minimal waste |

| Atom Economy | Moderate, with by-product (water) formation | High, especially with efficient water removal |

Computational Design and Predictive Modeling for Chemical Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, guiding experimental research and accelerating the discovery of new reactions and materials. digitellinc.com Quantum chemical models and machine learning are transforming the ability to predict reactivity and selectivity at a fraction of the cost of traditional experimental approaches. beilstein-journals.orgdigitellinc.com

For this compound, computational methods can be applied to:

Predict Reactivity: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine the molecule's electronic structure. This includes mapping the electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, and analyzing the frontier molecular orbitals (HOMO and LUMO) to predict how the molecule will interact with other reagents.

Model Reaction Mechanisms: Computational modeling can elucidate the step-by-step pathways of reactions involving this compound. This allows researchers to understand the transition states and intermediates, providing insight into the factors that control reaction outcomes and selectivity.

High-Throughput Screening: Machine learning models, trained on data from quantum chemical studies, can rapidly predict properties and reaction outcomes for a large number of derivatives. digitellinc.com This enables the virtual screening of potential candidates for specific applications, such as new functional materials or catalysts, before committing to laboratory synthesis.

Table 3: Computational Modeling Applications

| Computational Method | Application for this compound | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbital energies, and electrostatic potential. | Identification of reactive sites for electrophilic/nucleophilic attack; prediction of spectroscopic properties. |

| Molecular Dynamics (MD) | Simulation of the molecule's movement and interactions over time in a solvent or in a condensed phase. | Understanding of conformational preferences and the dynamics of self-assembly processes. |

| Machine Learning (ML) | Development of surrogate models based on quantum mechanics data to predict reaction outcomes. digitellinc.com | Rapid prediction of reactivity, selectivity, and properties for new derivatives, guiding experimental design. |

Exploration of this compound in Novel Organic Synthesis Reagents and Methodologies

The unique combination of functional groups in this compound makes it a versatile platform for developing new reagents and synthetic methods. Its potential applications in organic synthesis are multifaceted:

Building Block in Cross-Coupling Reactions: The chloro-substituent on the benzene (B151609) ring serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows the this compound core to be functionalized with a wide range of other molecular fragments, making it a valuable building block for the synthesis of more complex molecules.

Protecting Group Chemistry: The ester linkage can be used as a protecting group for cyclohexanol. The ester is stable under many reaction conditions but can be cleaved (hydrolyzed) under basic or acidic conditions to regenerate the alcohol. The specific electronic properties of the 4-chlorobenzoyl group can influence the stability and cleavage conditions compared to other benzoate (B1203000) esters.

Substrate for C-H Functionalization: The molecule contains both aromatic C-H bonds on the benzene ring and aliphatic C-H bonds on the cyclohexyl ring. This makes it an ideal model substrate for the development of new catalytic methods for C-H activation and functionalization, a major goal in modern organic synthesis that aims to build molecular complexity more efficiently. Researchers can explore selective reactions at different positions to create novel derivatives.

Q & A

Q. What are the recommended synthetic pathways for preparing cyclohexyl 4-chlorobenzoate, and how can reaction efficiency be optimized?

this compound can be synthesized via esterification between 4-chlorobenzoic acid and cyclohexanol, typically using acid catalysts (e.g., sulfuric acid) or coupling reagents like DCC (dicyclohexylcarbodiimide). Reaction efficiency depends on molar ratios, solvent choice (e.g., toluene for azeotropic water removal), and temperature control (80–120°C). Monitoring via TLC or HPLC is critical to track ester formation and byproducts such as unreacted acid or cyclohexyl ethers . Optimization may involve iterative adjustments to catalyst loading or solvent polarity to maximize yield (>80%) and purity (>95%).

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- NMR Spectroscopy : and NMR to confirm ester linkage (e.g., carbonyl resonance at ~168–170 ppm) and absence of residual reactants.

- HPLC/GC-MS : Quantify purity using reverse-phase C18 columns (acetonitrile/water mobile phase) or GC with FID detection, comparing retention times to standards .

- Melting Point Analysis : Compare experimental values (e.g., 43–47°C for analogous esters ) to literature data to assess crystallinity.

- XRD : For crystalline derivatives, single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for related N-cyclohexyl benzamides .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization occurs .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.

- Waste Disposal : Segregate waste solvents and solids; collaborate with certified waste management services to avoid environmental contamination .

- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) for this compound?

Discrepancies often arise from measurement conditions (e.g., solvent polarity, temperature). To address this:

- Experimental Reproducibility : Perform triplicate measurements using standardized methods (e.g., shake-flask for logP determination ).

- Computational Modeling : Use software like COSMO-RS to predict solubility and logP, cross-validating with empirical data .

- Interlaboratory Comparisons : Collaborate with independent labs to validate results, ensuring alignment with guidelines like OECD 105 or ASTM E1148 .

Q. What experimental designs are suitable for assessing the stability of this compound under varying storage conditions?

- Thermal Stability : Conduct accelerated degradation studies (40–60°C) over 4–12 weeks, analyzing samples via HPLC for decomposition products (e.g., free acid or cyclohexanol) .

- Photostability : Expose samples to UV light (ICH Q1B guidelines) and monitor changes using UV-Vis spectroscopy .

- Hydrolytic Stability : Test in buffered solutions (pH 1–13) to identify pH-sensitive degradation pathways .

Q. How can researchers address the lack of toxicological data for this compound in academic studies?

- In Silico Toxicology : Use tools like Derek Nexus or ToxTree to predict mutagenicity and carcinogenicity based on structural analogs .

- In Vitro Assays : Perform Ames tests (bacterial reverse mutation) or micronucleus assays in mammalian cell lines to assess genotoxicity .

- Dose-Response Studies : If mutagenic potential is indicated (as seen in structurally similar esters ), refine experimental concentrations to minimize risk while maintaining research relevance.

Q. What methodologies are recommended for studying the interaction of this compound with biological macromolecules (e.g., enzymes, DNA)?

- Docking Simulations : Use AutoDock Vina to model binding affinities with target proteins, guided by crystallographic data from related benzamide complexes .

- Spectroscopic Binding Studies : Employ fluorescence quenching or ITC (isothermal titration calorimetry) to quantify interactions with serum albumin or DNA .

- Metabolic Profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatocyte incubations, assessing bioactivation risks .

Key Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis during esterification.

- Characterization : Combine XRD and NMR for unambiguous structural confirmation.

- Safety : Adopt tiered risk assessments, integrating computational predictions with empirical toxicity screens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.